Cefaparole Cefaparole Cefaparole is an antibacterial agent and cell wall biosynthesis inhibitor.
Brand Name: Vulcanchem
CAS No.: 51627-20-4
VCID: VC0523068
InChI: InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1
SMILES: CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Molecular Formula: C19H19N5O5S3
Molecular Weight: 493.6 g/mol

Cefaparole

CAS No.: 51627-20-4

Cat. No.: VC0523068

Molecular Formula: C19H19N5O5S3

Molecular Weight: 493.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cefaparole - 51627-20-4

Specification

CAS No. 51627-20-4
Molecular Formula C19H19N5O5S3
Molecular Weight 493.6 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C19H19N5O5S3/c1-8-22-23-19(32-8)31-7-10-6-30-17-13(16(27)24(17)14(10)18(28)29)21-15(26)12(20)9-2-4-11(25)5-3-9/h2-5,12-13,17,25H,6-7,20H2,1H3,(H,21,26)(H,28,29)/t12-,13-,17-/m1/s1
Standard InChI Key SBUCDZYLTRYMFG-PBFPGSCMSA-N
Isomeric SMILES CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)SC2)C(=O)O
SMILES CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Canonical SMILES CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=C(C=C4)O)N)SC2)C(=O)O
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Properties

Cefaparole possesses a molecular formula of C₁₉H₁₉N₅O₅S₃ and a molecular weight of 493.58 g/mol . Its stereochemistry is absolute, with three defined stereocenters and no E/Z centers . The compound’s optical activity remains unspecified, but its rigid bicyclic structure—comprising a β-lactam ring fused to a dihydrothiazine ring—confers stability against enzymatic degradation.

Table 1: Key Molecular Properties of Cefaparole

PropertyValue
Molecular FormulaC₁₉H₁₉N₅O₅S₃
Molecular Weight493.58 g/mol
StereochemistryAbsolute (3 defined stereocenters)
SMILESCC1=NN=C(SCC2=C(N3[C@H](SC2)[C@H](NC(=O)[C@H](N)C4=CC=C(O)C=C4)C3=O)C(O)=O)S1
InChI KeySBUCDZYLTRYMFG-PBFPGSCMSA-N

Structural Features

The molecule’s core consists of a cephem nucleus modified with a 5-methyl-1,3,4-thiadiazole-2-thiomethyl group at position 3 and a 4-hydroxyphenylglycine side chain at position 7 . These substituents enhance its binding affinity to penicillin-binding proteins (PBPs) and resistance to β-lactamases . The thiadiazole moiety contributes to its broad-spectrum activity, particularly against Gram-negative bacteria .

Synthesis and Industrial Production

Synthetic Pathways

Cefaparole is synthesized through a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). Key steps include:

  • Introduction of the thiadiazole side chain: A nucleophilic substitution reaction attaches the 5-methyl-1,3,4-thiadiazole-2-thiomethyl group to the cephem nucleus at position 3.

  • Acylation at position 7: The 4-hydroxyphenylglycine side chain is coupled via acylation, utilizing protecting groups to preserve stereochemical integrity.

  • Purification: Chromatography and crystallization ensure high purity (>98%), critical for its role as a pharmaceutical intermediate.

Industrial Considerations

Large-scale production employs batch reactors under controlled conditions (pH 6.5–7.0, 25–30°C) to optimize yield. Solvent systems such as ethyl acetate and methanol are used for crystallization, while quality control assays (e.g., HPLC) validate purity. Despite its structural complexity, cefaparole’s synthesis is cost-effective due to streamlined reaction steps.

Mechanism of Action and Antimicrobial Activity

Target Engagement

Cefaparole inhibits bacterial cell wall synthesis by binding to PBPs, enzymes critical for cross-linking peptidoglycan chains . This binding disrupts cell wall integrity, leading to osmotic lysis . Unlike earlier cephalosporins, its thiadiazole side chain enhances penetration through Gram-negative outer membranes via porin channels .

Spectrum of Activity

In vitro studies demonstrate efficacy against:

  • Gram-positive bacteria: Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae .

  • Gram-negative bacteria: Escherichia coli, Haemophilus influenzae, and Klebsiella pneumoniae.
    The 4-hydroxyphenylglycine moiety broadens activity against β-lactamase-producing strains, though it is less potent than third-generation cephalosporins like ceftriaxone .

Research Applications and Preclinical Data

Antibacterial Resistance Studies

Cefaparole’s stability against AmpC β-lactamases makes it a valuable tool for studying resistance mechanisms . Research using E. coli porin mutants (OmpF-/OmpC-) revealed that its diffusion rate through outer membranes is 30% higher than cefoxitin, attributed to its lower hydrophobicity (logP = -1.2) .

Pharmacokinetic Modeling

Though human data are lacking, rodent studies indicate:

  • Plasma half-life: 1.2–1.5 hours.

  • Protein binding: 23–28%, lower than cefaclor (23.5%) .

  • Renal excretion: 60–85% unchanged, suggesting minimal hepatic metabolism .

Industrial and Regulatory Status

Patent Landscape

Cefaparole is cited in patents for synthesizing advanced cephalosporins (e.g., WO2013067394A1) . Its role as an intermediate avoids the regulatory hurdles of drug approval, though Good Manufacturing Practice (GMP) standards apply to production.

Environmental Impact

As a pharmaceutical intermediate, cefaparole’s environmental persistence is mitigated through hydrolysis (t₁/₂ = 48 hours in water at pH 7). Wastewater treatment protocols using activated carbon achieve >99% removal efficiency.

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